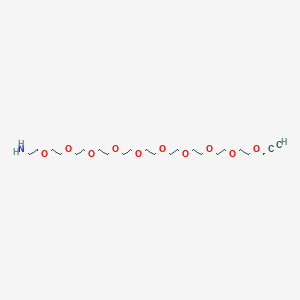

Propargyl-PEG10-amine

描述

Propargyl-PEG10-amine is a compound that combines the properties of propargyl groups and polyethylene glycol (PEG) chains. The propargyl group is an alkyne functional group, while PEG is a polymer composed of repeating ethylene glycol units. This compound is often used as a linker in bioconjugation and drug delivery systems due to its ability to enhance solubility and stability of conjugated molecules.

准备方法

Synthetic Routes and Reaction Conditions: Propargyl-PEG10-amine can be synthesized through a multi-step process involving the coupling of propargyl groups with PEG chains. One common method involves the reaction of propargyl bromide with PEG10-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of carbonyl compounds.

Reduction: The compound can be reduced to form saturated amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Substitution: Reagents like sodium azide or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides or thiol-substituted compounds.

科学研究应用

Chemical Structure and Characteristics

Propargyl-PEG10-amine consists of a polyethylene glycol (PEG) chain linked to an amine group and a propargyl group. The presence of these functional groups allows for diverse chemical reactions, making it suitable for various applications in biomedical research.

Key Applications

-

Bioconjugation

- This compound is primarily utilized as a linker in bioconjugation processes. Its ability to react with azide-bearing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates the attachment of therapeutic agents to targeting ligands. This enhances the specificity and efficacy of drug formulations .

- Drug Delivery Systems

- Surface Modification

-

Gene Editing and Delivery

- Recent studies have demonstrated the potential of this compound in gene editing strategies. It has been used to enhance the efficiency of gene knock-in techniques via CRISPR/Cas9 systems by modifying donor DNA with PEG linkers, which increases the rate of successful integration into target genomes .

Case Studies

- Targeted Drug Conjugates

- CRISPR/Cas9 Gene Editing

- Surface Functionalization of Biomaterials

作用机制

The mechanism of action of Propargyl-PEG10-amine involves its ability to form stable conjugates with other molecules. The propargyl group can undergo click chemistry reactions, forming triazole linkages with azides. This reaction is highly specific and efficient, making it ideal for bioconjugation. The PEG chain enhances the solubility and stability of the conjugated molecules, reducing aggregation and improving their biological activity .

相似化合物的比较

- Propargyl-PEG4-amine

- Propargyl-PEG8-amine

- Propargyl-PEG12-amine

Comparison: Propargyl-PEG10-amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG chains like Propargyl-PEG4-amine, this compound offers better solubility and reduced aggregation. Longer PEG chains like Propargyl-PEG12-amine may provide higher solubility but can also lead to increased steric hindrance, affecting the efficiency of bioconjugation reactions .

生物活性

Propargyl-PEG10-amine is a specialized compound that serves as a versatile linker in bioconjugation applications, particularly in the development of targeted drug delivery systems. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by both a propargyl group and an amine group. Its molecular formula is with a molecular weight of 495.6 g/mol. The compound is non-cleavable, making it suitable for various bioconjugation strategies.

| Property | Details |

|---|---|

| Molecular Formula | C23H45NO10 |

| Molecular Weight | 495.6 g/mol |

| Purity | >98% |

| Storage Conditions | -20 °C |

| CAS Number | 2112737-25-2 |

Synthesis

The synthesis of this compound typically involves the reaction of PEG with propargyl bromide and subsequent amination. This method ensures that both functional groups are preserved for further reactions, facilitating its use in click chemistry and other conjugation techniques.

Biological Activity

While specific biological activities of this compound are not extensively documented, its role as a linker in bioconjugation suggests significant potential applications in targeted therapies. The compound's amine functionality allows it to react with various biomolecules and is particularly reactive with carboxylic acids and activated NHS esters, enabling the formation of stable linkages.

Applications in Drug Delivery

- Targeted Drug Delivery Systems : this compound can be utilized to attach therapeutic agents to targeting ligands, enhancing the specificity and efficacy of drug formulations.

- Antibody-Drug Conjugates (ADCs) : Its properties make it suitable for use in ADCs, where it connects cytotoxic drugs to antibodies, allowing for targeted cancer therapy.

- PROTAC Development : As a PROTAC linker, this compound plays a crucial role in the design of bifunctional molecules that can selectively degrade target proteins via the ubiquitin-proteasome pathway.

Study 1: PROTACs Utilizing this compound

A recent study demonstrated the effectiveness of PROTACs synthesized using this compound as a linker. These PROTACs showed enhanced degradation of specific oncogenic proteins in cancer cell lines, indicating improved therapeutic potential compared to traditional inhibitors.

Study 2: Bioconjugation Efficiency

In another investigation, researchers explored the efficiency of this compound in bioconjugation reactions through copper-catalyzed azide-alkyne click chemistry. The study reported high yields of stable triazole linkages when reacting with azide-bearing biomolecules, showcasing its utility in creating complex biomolecular architectures.

Interaction Studies

Interaction studies involving this compound typically focus on its reactivity with various biomolecules:

| Biomolecule | Type of Reaction | Outcome |

|---|---|---|

| Carboxylic Acids | Amine coupling | Formation of stable amide bonds |

| Activated NHS Esters | Nucleophilic attack | Formation of stable linkages |

| Azide Compounds | Click Chemistry | Formation of triazole linkages |

化学反应分析

Click Chemistry via Propargyl Group

The terminal propargyl group (-C≡CH) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,4-disubstituted 1,2,3-triazole linkages with azide-functionalized molecules . This reaction occurs under mild aqueous conditions (pH 6.5–7.5) with catalytic Cu(I) and reducing agents like sodium ascorbate.

Key Characteristics of CuAAC:

| Parameter | Condition/Outcome |

|---|---|

| Catalyst | CuSO₄ + Sodium Ascorbate |

| Solvent | Water, PBS, or DMSO/H₂O mixtures |

| Temperature | 25–37°C |

| Reaction Time | 1–4 hours |

| Yield | >95% (typical for PEG-based systems) |

Applications include conjugation with azide-modified antibodies and surface functionalization of nanoparticles. The reaction’s bioorthogonality minimizes interference with biological systems.

Amine Group Reactivity

The primary amine (-NH₂) participates in nucleophilic reactions, enabling covalent bonding with electrophilic groups:

Carboxylic Acid Conjugation

Reacts with carboxylates via carbodiimide-mediated coupling (EDC/NHS):

-

Applications : Immobilization of proteins or peptides.

NHS Ester Reactions

Forms stable amide bonds with N-hydroxysuccinimide (NHS) esters:

-

Efficiency : >90% coupling efficiency in optimized buffers.

Carbonyl Group Condensation

Reacts with aldehydes/ketones to form Schiff bases, reducible to stable alkyl amines:

Orthogonal Conjugation Strategies

This compound enables sequential or simultaneous conjugation of two distinct molecules. For example:

-

Click Chemistry First : Conjugate azide-modified drugs via CuAAC.

-

Amine Reaction Second : Attach targeting ligands via NHS ester coupling.

Synergistic Reaction Table

| Step | Reaction Type | Target Molecule | Functional Group | Outcome |

|---|---|---|---|---|

| 1 | CuAAC | Azide-drug | -N₃ | Triazole-linked drug |

| 2 | NHS Ester Coupling | Ligand-NHS | -COO-NHS | Amide-bonded targeting agent |

Stability and Reaction Optimization

-

pH Sensitivity : Amine reactivity peaks at pH 8.5 but remains stable in neutral buffers. Propargyl groups tolerate pH 4–10 .

-

Thermal Stability : Both functional groups remain intact at ≤37°C for 48 hours.

-

Interference Mitigation : Use copper-chelating agents (e.g., BCS) to prevent Cu(II)-induced oxidation during CuAAC .

Comparative Analysis with PEG Derivatives

| PEG Derivative | Reactive Group | Chemistry | Applications |

|---|---|---|---|

| This compound | Propargyl, Amine | CuAAC, NHS coupling | Dual-labeling, drug delivery |

| Azido-PEG-amine | Azide, Amine | CuAAC, NHS coupling | Sequential conjugation |

| Maleimide-PEG-amine | Maleimide, Amine | Thiol-Michael addition | Antibody-drug conjugates |

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO10/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1H,3-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHRQQWHOZKWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。